molecular formula C15H16O3S B339624 4-Ethylphenyl 4-methylbenzenesulfonate

4-Ethylphenyl 4-methylbenzenesulfonate

Cat. No.: B339624
M. Wt: 276.4 g/mol
InChI Key: RAOSCIHUEBNRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylphenyl 4-methylbenzenesulfonate is an aromatic sulfonate ester characterized by a 4-ethylphenyl group linked to a 4-methylbenzenesulfonate moiety. Sulfonate esters of this class are pivotal in organic synthesis, pharmaceuticals, and materials science due to their stability, tunable reactivity, and diverse biological activities . The ethyl substituent on the phenyl ring is hypothesized to influence electronic properties and bioactivity through electron-donating inductive effects, as observed in related compounds .

Properties

Molecular Formula

C15H16O3S

Molecular Weight

276.4 g/mol

IUPAC Name

(4-ethylphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C15H16O3S/c1-3-13-6-8-14(9-7-13)18-19(16,17)15-10-4-12(2)5-11-15/h4-11H,3H2,1-2H3

InChI Key

RAOSCIHUEBNRKV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The table below compares substituents on phenyl 4-methylbenzenesulfonate derivatives and their impacts:

Compound Name Substituent Electronic Effect Key Properties/Applications Reference
4-Ethylphenyl 4-methylbenzenesulfonate 4-Ethyl Electron-donating (inductive) Enhanced bioactivity (e.g., AChE inhibition)
4-Cyanophenyl 4-methylbenzenesulfonate 4-Cyano Electron-withdrawing Alters solubility; intermediates for agrochemicals
4-Methoxyphenyl 4-methylbenzenesulfonate 4-Methoxy Electron-donating (resonance) Improved crystallinity; herbicidal applications
4-Methylsulfonylphenyl 4-methylbenzenesulfonate 4-Methylsulfonyl Strong electron-withdrawing Stabilizes intermediates in catalysis

Key Findings :

  • Electron-donating groups (e.g., ethyl, methoxy) enhance bioactivity by increasing electron density on the aromatic ring, facilitating interactions with biological targets .
  • Electron-withdrawing groups (e.g., cyano, methylsulfonyl) improve thermal stability and solubility in polar solvents, making them suitable for synthetic intermediates .

Critical Analysis :

  • Microwave synthesis (e.g., ) reduces reaction time and improves yields compared to traditional reflux methods.
  • Bulky substituents (e.g., naphthyl in compounds 4k and 4l ) require longer reaction times due to steric hindrance.
Physical and Chemical Properties
Compound Molecular Formula Molecular Weight Solubility (Inferred) Melting Point (Typical)
4-Ethylphenyl 4-methylbenzenesulfonate C₁₅H₁₆O₃S 276.35 g/mol Low in H₂O; soluble in DMSO 120–125°C (estimated)
But-3-ynyl 4-methylbenzenesulfonate C₁₁H₁₂O₃S 224.28 g/mol Moderate in acetone 85–90°C
4-Cyanophenyl derivative C₁₄H₁₁NO₃S 273.31 g/mol Low in H₂O; high in CHCl₃ 145–150°C

Notes:

  • Ethyl and methoxy groups increase hydrophobicity, reducing aqueous solubility but enhancing membrane permeability in biological systems .
  • Cyano and sulfonyl groups improve compatibility with polar aprotic solvents, aiding in chromatographic purification .

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